2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine 2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Brand Name: Vulcanchem
CAS No.: 2549018-36-0
VCID: VC11813396
InChI: InChI=1S/C17H19F2N3O/c18-15-2-1-14(9-16(15)19)11-22-7-3-13(4-8-22)12-23-17-10-20-5-6-21-17/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2
SMILES: C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=C(C=C3)F)F
Molecular Formula: C17H19F2N3O
Molecular Weight: 319.35 g/mol

2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

CAS No.: 2549018-36-0

Cat. No.: VC11813396

Molecular Formula: C17H19F2N3O

Molecular Weight: 319.35 g/mol

* For research use only. Not for human or veterinary use.

2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine - 2549018-36-0

Specification

CAS No. 2549018-36-0
Molecular Formula C17H19F2N3O
Molecular Weight 319.35 g/mol
IUPAC Name 2-[[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Standard InChI InChI=1S/C17H19F2N3O/c18-15-2-1-14(9-16(15)19)11-22-7-3-13(4-8-22)12-23-17-10-20-5-6-21-17/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2
Standard InChI Key HGBGZPWLVUMKCV-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=C(C=C3)F)F
Canonical SMILES C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=C(C=C3)F)F

Introduction

Chemical Identification and Molecular Properties

2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has the molecular formula C₁₇H₁₉F₂N₃O and a molecular weight of 319.35 g/mol. Its IUPAC name, 2-[[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine, reflects its structural components:

  • A pyrazine ring substituted with a methoxy group.

  • A piperidine ring functionalized with a 3,4-difluorophenylmethyl group at the nitrogen atom.

The compound’s SMILES notation (C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=C(C=C3)F)F) and InChIKey (HGBGZPWLVUMKCV-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry. The presence of fluorine atoms at the 3- and 4-positions on the phenyl ring introduces electronegative and steric effects that influence its reactivity and binding interactions.

Synthesis and Manufacturing

The synthesis of 2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves multi-step organic reactions, typically including:

  • Piperidine Functionalization:

    • The piperidine ring is alkylated with a 3,4-difluorophenylmethyl group via nucleophilic substitution. This step often employs a benzyl halide derivative (e.g., 3,4-difluorobenzyl chloride) and a base such as potassium carbonate to facilitate the reaction.

  • Methoxy Group Introduction:

    • The hydroxyl group on the piperidine’s methylene bridge is converted to a methoxy group using methylating agents like methyl iodide in the presence of a silver oxide catalyst.

  • Pyrazine Coupling:

    • A Mitsunobu reaction or nucleophilic aromatic substitution links the methoxy-piperidine intermediate to the pyrazine ring. Catalysts such as triphenylphosphine and diethyl azodicarboxylate (DEAD) are commonly used.

Industrial-scale production may leverage continuous flow reactors to enhance yield and reduce side reactions, particularly during halogenation and coupling steps.

Structural and Electronic Analysis

The compound’s geometry is defined by:

  • Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions. The methoxy group at the 2-position donates electron density via resonance, activating the ring toward electrophilic substitution.

  • Piperidine Moiety: A six-membered saturated ring with a chair conformation. The 3,4-difluorophenylmethyl group at the nitrogen atom creates steric hindrance, potentially influencing binding to biological targets.

  • Fluorine Substituents: The 3,4-difluoro configuration on the phenyl ring enhances lipid solubility and metabolic stability compared to non-fluorinated analogs.

Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 Debye, indicating moderate polarity suitable for blood-brain barrier penetration.

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesKey Differences
2-({1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazineMono-fluoro substitution at phenyl ringReduced steric bulk, lower COX-2 affinity
2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazineChlorine substituentEnhanced metabolic stability, higher logP
2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazinePara-fluoro substitutionAltered receptor selectivity profile

The 3,4-difluoro configuration in the target compound confers balanced lipophilicity and target engagement, outperforming mono-halogenated analogs in preclinical models.

Future Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and half-life in mammalian models.

  • Structure-Activity Relationship (SAR): Modify the pyrazine and piperidine regions to optimize potency.

  • Toxicology Profiling: Assess acute and chronic toxicity in vitro and in vivo.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator